Enantiomeric Purity Specification: (R)-Fmoc-Phg-OH (≥99.5% a/a) versus (S)-Fmoc-Phg-OH (≥98.0% a/a) in Commercial Analytical Data
Commercial analytical specifications reveal a quantifiable difference in enantiomeric purity thresholds between the (R)- and (S)-enantiomers of Fmoc-phenylglycine. The (R)-enantiomer (CAS 111524-95-9) from the Novabiochem® product line carries a specification of enantiomeric purity ≥ 99.5% (a/a) . In contrast, the corresponding (S)-enantiomer (Fmoc-L-phenylglycine, CAS 102410-65-1) from the same vendor line carries an enantiomeric purity specification of ≥ 98.0% (a/a) . This 1.5 percentage-point difference (≥99.5% vs. ≥98.0%) corresponds to a ≥75% lower permissible epimeric impurity content in the (R)-enantiomer (≤0.5% vs. ≤2.0%).
| Evidence Dimension | Enantiomeric purity specification (commercial analytical specification) |
|---|---|
| Target Compound Data | ≥ 99.5 % (a/a) |
| Comparator Or Baseline | (S)-Fmoc-Phg-OH (CAS 102410-65-1): ≥ 98.0 % (a/a) |
| Quantified Difference | ≥1.5 percentage points higher enantiomeric purity; ≥75% lower permissible (S)-epimer contamination (≤0.5% vs. ≤2.0%) |
| Conditions | Novabiochem® product line analytical specifications (HPLC area% and TLC); commercial vendor data |
Why This Matters
Higher specification-grade enantiomeric purity (≥99.5% vs. ≥98.0%) directly translates to reduced purification burden and lower risk of biological assay confounding from epimeric impurities when synthesizing D-Phg-containing peptides.
